2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
“2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is a chemical compound that can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It is a white to yellowish crystalline low melting solid .
Synthesis Analysis
The synthesis of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” involves the fluorination of 2-chloro-5-trichloromethylpyridine . Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, a methoxy group, and a chlorine atom .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine”, are used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine” is a white to yellowish crystalline low melting solid . More detailed physical and chemical properties are not provided in the retrieved sources.
Scientific Research Applications
Chemical Reactions and Synthesis
The compound 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine has been studied in various chemical reactions. One such study explored its reaction with caesium fluoroxysulphate, producing different products depending on the solvent used, highlighting its versatile reactivity in synthesis (Stavber & Zupan, 1990). Additionally, a detailed study summarized five main synthetic methods for this compound, underscoring its importance as an intermediate in pharmaceuticals, agrochemicals, and particularly herbicides (Li Zheng-xiong, 2004).
Photophysical Evaluation
A comprehensive evaluation of 2-methoxy and 2-morpholino pyridine compounds, including derivatives of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine, was conducted for their potential as highly emissive fluorophores. This research contributes significantly to the understanding of the photophysical properties of such compounds (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Pyridyne Formation Methods
Studies have also been conducted on methods to form 2,3-Pyridyne, an intermediate in organic synthesis, using 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine. These findings contribute to the broader understanding of pyridyne chemistry and its applications in synthesis (Walters & Shay, 1995).
Metal Complex Synthesis
This compound has also been used in the synthesis of novel metal complexes. One such study reported the synthesis of square-planar terdentate pyridine−diimine Rhodium(I) and Iridium(I) complexes, indicating its utility in the field of organometallic chemistry (Nückel & Burger, 2001).
Improved Synthesis Processes
Research has been conducted to improve the synthesis of related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, demonstrating the ongoing efforts to optimize the synthesis of derivatives of this compound for various applications (Xia Liang, 2007).
Catalytic Applications
The compound has been explored for its potential in catalytic applications, such as in Suzuki cross-coupling reactions to yield novel heteroarylpyridines. This suggests its potential utility in complex organic synthesis and drug discovery (Parry et al., 2002).
Safety And Hazards
When handling “2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
2-chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETMFNUAHWLLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247070 | |
Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
CAS RN |
1227499-99-1 | |
Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227499-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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